N-(Aminoiminomethyl)formamide

Description

Contextualization within Formamide (B127407) and Guanidine (B92328) Chemical Space

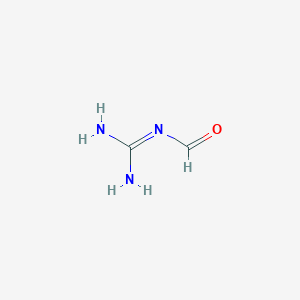

N-(Aminoiminomethyl)formamide, also known as formylguanidine, can be conceptually understood as a hybrid molecule that marries the structural motifs of formamide and guanidine. habitablefuture.org Formamide (HCONH2), the simplest amide, is a derivative of formic acid and serves as a fundamental building block in organic synthesis. wikipedia.org It is a versatile reagent and solvent, notably used in the production of pharmaceuticals, herbicides, and as a stabilizer for RNA and DNA. wikipedia.orgnih.gov

Guanidine, on the other hand, is a strongly basic compound characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a highly resonant and stable cation upon protonation, a feature that underpins its role in various biological systems and as a powerful catalyst in organic reactions.

This compound bridges these two chemical entities. It incorporates the formyl group (CHO) from formamide, which is attached to one of the nitrogen atoms of the guanidine core. This unique combination imparts a distinctive set of chemical properties to the molecule, differentiating it from its parent compounds while retaining certain characteristic features of each.

Fundamental Structural Features and Their Chemical Significance

The chemical structure of this compound is key to its reactivity and potential applications. The molecule possesses a planar structure, a consequence of the sp2 hybridization of the carbonyl carbon and the central carbon of the guanidine moiety. This planarity facilitates electronic delocalization across the molecule, influencing its chemical behavior.

The presence of both a carbonyl group and a guanidinyl group gives rise to a molecule with a rich electronic landscape. The formyl group is an electron-withdrawing group, which can influence the basicity of the guanidine unit. Conversely, the electron-donating nature of the guanidine moiety can affect the reactivity of the formyl group. This intramolecular electronic interplay is a subject of significant interest in theoretical and synthetic chemistry.

Table 1: Key Structural and Chemical Properties of this compound and its Parent Compounds

| Property | This compound | Formamide | Guanidine |

| Molecular Formula | C2H5N3O uni.lu | CH3NO wikipedia.org | CH5N3 |

| Molar Mass | 87.08 g/mol | 45.04 g/mol wikipedia.org | 59.07 g/mol |

| Key Functional Groups | Formyl group, Guanidine group | Formyl group, Amine group | Guanidine group |

| Basicity | Basic | Neutral | Strongly Basic |

This table is generated based on available chemical data and is intended for comparative purposes.

Broader Implications within Nitrogen-Containing Organic Compounds

Nitrogen-containing organic compounds are of paramount importance in chemistry and biology, forming the basis of a vast array of natural products, pharmaceuticals, and materials. mdpi.com this compound fits into this broad class as a molecule with potential applications stemming from its unique structural and electronic properties.

The combination of a formamide and a guanidine in a single molecule opens up avenues for the synthesis of more complex nitrogen-rich heterocyclic compounds, which are known to exhibit a wide range of biological activities. mdpi.comnih.gov The reactivity of the formyl and guanidinyl groups can be selectively exploited to build intricate molecular architectures.

Furthermore, the study of this compound contributes to a deeper understanding of the fundamental principles of chemical bonding, reactivity, and intermolecular interactions in nitrogen-containing systems. Its ability to participate in hydrogen bonding and its potential to act as a ligand for metal ions make it a subject of interest in supramolecular chemistry and materials science. The exploration of its derivatives could lead to the discovery of new catalysts, functional materials, and biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(diaminomethylidene)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O/c3-2(4)5-1-6/h1H,(H4,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBPBJPZBUSUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963271 | |

| Record name | Carbamimidoylmethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4471-51-6 | |

| Record name | N-Formylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4471-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidoylmethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to N Aminoiminomethyl Formamide and Its Derivatives

General Strategies for Formamide (B127407) Synthesis Relevant to Aminoiminomethyl Incorporation

The formylation of an amino group is a fundamental transformation in organic chemistry. Formamides are crucial intermediates in the synthesis of isocyanides and formamidines and serve as protecting groups for amines. arkat-usa.org The methods developed for amine formylation can be adapted for the synthesis of N-(Aminoiminomethyl)formamide from guanidine (B92328).

Amine Formylation Approaches

Formic acid is a direct, atom-economical, and readily available reagent for the N-formylation of amines. The reaction typically involves heating an amine with formic acid, often with azeotropic removal of water. Various aromatic, aliphatic, and heterocyclic amines can be efficiently formylated to their corresponding N-formyl products in good to excellent yields. arkat-usa.org Protic ionic liquids based on guanidinium (B1211019) salts, such as tetramethylguanidinium trifluoroacetate (B77799) ([TMG][TFA]), have been shown to be effective media, accelerating the formylation of amines with formic acid at ambient temperatures. arkat-usa.org

Another common approach is the use of formic acid esters, such as methyl formate (B1220265) or ethyl formate. The reaction, known as aminolysis, involves the nucleophilic attack of the amine on the ester's carbonyl carbon. This method is effective for producing N-substituted formamides. For instance, N-methylformamide can be synthesized by reacting methyl formate with methylamine.

| Reagent/System | Substrate Scope | Conditions | Yield | Reference |

| 85% Formic Acid | Various amines | Ambient temperature in [TMG][TFA] ionic liquid | Good to Excellent | arkat-usa.org |

| Formic Acid | Aniline derivatives | Polyethylene glycol medium | Not specified | arkat-usa.org |

| Acetic Formic Anhydride | General amines | Standard conditions | Widely used | arkat-usa.org |

| Formic Acid Esters | Primary/Secondary amines | Aminolysis | Varies |

This table summarizes various conditions for N-formylation of amines using formic acid and its derivatives, which are applicable for the synthesis of this compound.

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 building block is a key area of green chemistry. For N-formylation, CO₂ is used in a reductive process, typically involving a hydrosilane as the reducing agent and an organic base as a catalyst. acs.orgacs.org Interestingly, guanidines themselves, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are effective catalysts for this transformation. acs.org

The reaction mechanism is proposed to proceed via a pathway where the amine first reacts with CO₂ to form a carbamate (B1207046) salt. acs.org This salt is stabilized by the base catalyst and subsequently activates the hydrosilane, leading to the formation of the desired formamide. acs.org This method avoids the use of stoichiometric amounts of often harsh formylating agents.

| Catalyst | Reducing Agent | Key Feature | Reaction Pathway | Reference |

| Guanidines (e.g., TMG) | Hydrosilanes (e.g., PhSiH₃) | Uses CO₂ as C1 source | Base-stabilized carbamate salt activates the hydrosilane | acs.orgacs.org |

| Non-nucleophilic bases (e.g., TBD) | Hydrosilanes | Broad applicability | General base-catalyzed mechanism | acs.org |

This table outlines key features of the carbon dioxide-mediated N-formylation of amines.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner product profiles compared to conventional heating methods. This technique has been successfully applied to the synthesis of various organic molecules, including guanidine derivatives. researchgate.netresearchgate.net

The application of microwave energy can enhance the efficiency of N-formylation reactions. For example, microwave-assisted procedures have been developed for introducing guanidine units onto amino amide derivatives and for synthesizing highly functionalized guanidines on soluble polymer supports. researchgate.netresearchgate.net Guanidine hydrochloride has also been used as a catalyst in microwave-mediated reactions, highlighting the compatibility of these compounds with microwave conditions. rsc.org This suggests that the formylation of guanidine to produce this compound could be significantly expedited and optimized using a microwave-assisted protocol. The selective heating effect of microwaves on polar reagents and intermediates can lead to rapid and efficient synthesis. nih.gov

Synthesis of this compound Derivatives

While the synthesis of the parent this compound is based on general formylation principles, specific derivatives have been identified, particularly in the context of biological systems.

Preparation of N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea

N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea is a known derivative where a 2-deoxyribose sugar moiety is attached to a guanylurea (B105422) structure. This compound is recognized primarily as a DNA lesion, a form of damage to DNA that can arise from the oxidative degradation of nucleobases. Specifically, it can be formed from the decomposition of thymine (B56734) glycol or 8-oxo-deoxyguanosine.

| Property | Value |

| IUPAC Name | N-(diaminomethylidene)-N'-( (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)urea |

| Molecular Formula | C₇H₁₄N₄O₄ |

| Molecular Weight | 218.21 g/mol |

| InChIKey | VGUQMXPKKFTIJO-VPENINKCSA-N |

| Primary Context | DNA Lesion Product |

This table provides key identifiers and context for N-(Aminoiminomethyl)-N'-(2-deoxy-D-erythro-pentofuranosyl)urea.

Synthetic Routes to 4-amino-N-(aminoiminomethyl)benzenesulfonamide (Sulfaguanidine)

The synthesis of 4-amino-N-(aminoiminomethyl)benzenesulfonamide, commonly known as sulfaguanidine (B1682504), can be achieved through several established chemical pathways. One common method involves the condensation of an appropriately substituted sulfonyl chloride with guanidine. A specific example is the reaction of acetylsulfanilyl chloride with guanidine nitrate (B79036) in an acetone-water medium, facilitated by a significant amount of sodium hydroxide (B78521) .

An alternative approach to sulfaguanidine synthesis is through the fusion of N4-acetylsulfanilamide with dicyandiamide (B1669379) . Another preparative method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride in the presence of a liquid caustic soda to maintain the necessary pH for the reaction to proceed to completion google.com. The resulting product, sulfaguanidine, can then be isolated upon cooling the reaction mixture google.com.

Microwave-assisted synthesis has emerged as a more environmentally friendly and efficient method for producing sulfaguanidine orientjchem.org. This technique can be performed in either a solution phase or a solid phase. In the solid-phase approach, the reaction of cyanamide (B42294) with a sulfonamide is carried out in the presence of a solid acid catalyst, such as montmorillonite (B579905) clays (B1170129) (KSF and K10) or acidic alumina (B75360). This microwave-enhanced method has been shown to produce sulfaguanidine rapidly and in good yields orientjchem.org.

The table below summarizes the isolated yields of sulfaguanidine under different synthetic conditions, highlighting the efficiency of the microwave-assisted solid-phase method.

| S. No. | Reaction Conditions | Isolated Yield (%) |

| 1. | Conventional Solution Phase | 32 |

| 2. | Microwave Irradiation Solution Phase | 48 |

| 3. | Solid Phase with Montmorillonite Clay KSF | 79 |

| 4. | Solid Phase with Montmorillonite Clay K10 | 83 |

| 5. | Solid Phase with Acidic Alumina | 75 |

Derivatization and Functionalization of Aminoiminomethyl-Formamides

Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides

A facile and efficient protocol for the synthesis of Nβ-protected amino sulfenyl methyl formamides has been developed, utilizing a Mannich-type reaction. This method involves the reaction of an Nα-protected amino alkyl thiol with formamide and paraformaldehyde in the presence of formic acid nih.govnih.gov. The reaction is typically carried out in toluene (B28343) under reflux conditions nih.gov. This protocol is applicable to a range of amino acids protected with either Fmoc (Fluorenylmethyloxycarbonyl) or Cbz (Carboxybenzyl) groups, consistently providing high yields while preserving the stereochemistry of the original chiral center nih.govacs.org.

The general procedure involves stirring a solution of the Nβ-protected amino thiol, formamide, paraformaldehyde, and formic acid in toluene and heating it to reflux for several hours. After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The product is then extracted and purified, typically by column chromatography nih.gov.

Synthesis of Nβ-Protected Amino Sulfonyl Methyl Formamides

Nβ-protected amino sulfonyl methyl formamides can be readily synthesized from their corresponding Nβ-protected amino sulfenyl methyl formamide precursors through an oxidation reaction nih.govnih.gov. A common and effective oxidizing agent for this transformation is 3-chloroperbenzoic acid (m-CPBA) nih.govacs.org.

The synthesis is typically carried out by dissolving the Nβ-protected amino sulfenyl methyl formamide in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2), and then adding m-CPBA at a reduced temperature (e.g., 0 °C) nih.gov. The reaction mixture is stirred for a short period, and upon completion, the solvent is evaporated. The resulting residue is then worked up through washing and extraction, followed by purification using column chromatography to yield the desired Nβ-protected amino sulfonyl methyl formamide nih.gov. This two-step process from Nα-protected amino alkyl thiols provides an efficient route to these sulfonyl derivatives in good to excellent yields acs.org.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. This involves the careful selection of reagents and reaction conditions, as well as the development of more sustainable synthetic methodologies.

Eco-Friendly Reagent Selection and Reaction Conditions

A key aspect of green chemistry is the use of environmentally benign solvents and reagents. In the synthesis of related guanidine and sulfonamide derivatives, water has been successfully employed as a "green" reaction medium nih.govnih.gov. The use of ultrasound and microwave irradiation represents another eco-friendly approach, as these techniques can often lead to shorter reaction times, reduced energy consumption, and improved yields nih.govnih.gov. For instance, the sonochemical synthesis of sulfonamide derivatives of cyclic arylguanidines has been shown to be highly efficient in an aqueous medium nih.govnih.gov.

The use of organocatalysts, such as guanidine hydrochloride, is another green alternative to traditional metal-based catalysts. These catalysts are often less toxic and can be used in smaller quantities rsc.org. Furthermore, the development of synthetic routes that utilize readily available and less hazardous starting materials is a central tenet of green chemistry. For example, some modern syntheses aim to avoid the use of phosphorus-containing reagents to prevent the generation of organophosphorus waste google.com.

Development of Solvent-Free Synthetic Systems

A significant advancement in green chemistry is the development of solvent-free reaction systems, which completely eliminate the environmental and health hazards associated with organic solvents. Several studies have demonstrated the feasibility of synthesizing guanidine derivatives and related compounds under solvent-free conditions ineosopen.orgresearchgate.netnih.gov.

These reactions are often facilitated by microwave irradiation or thermal conditions and can be catalyzed by solid-supported reagents or organocatalysts rsc.orgresearchgate.net. For example, a one-pot, three-component reaction for the synthesis of naphthoxazinones using a catalytic amount of guanidine hydrochloride has been successfully carried out under solvent-free thermal conditions researchgate.net. This method offers numerous advantages, including a clean reaction profile, simple work-up procedures, and high yields, without the need for column chromatography for purification researchgate.net. The multicomponent, solvent-free synthesis of polysubstituted pyrrole (B145914) derivatives using guanidine-based catalysts further illustrates the potential of this approach ineosopen.org.

Chemical Reactivity and Reaction Mechanism Investigations of N Aminoiminomethyl Formamide Systems

Mechanistic Pathways Involving the Formamide (B127407) Functionality

The formamide group is a versatile functional group that can undergo a range of transformations, including dehydration, reduction, and alcoholysis.

The dehydration of N-substituted formamides is a classic and effective method for the synthesis of isocyanides. This transformation involves the removal of a water molecule from the formamide moiety. While specific studies on N-(Aminoiminomethyl)formamide are not prevalent, the general mechanisms are well-established for other N-substituted formamides and are applicable here. Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, the Burgess reagent, and a combination of triphenylphosphine (B44618) (PPh₃) and iodine. rsc.orgnih.govpsu.edud-nb.info

The reaction with phosphorus oxychloride, for instance, is believed to proceed through the formation of a Vilsmeier-type intermediate, which then eliminates to form the isocyanide. The choice of dehydrating agent and reaction conditions can be crucial for the successful synthesis of the corresponding isocyanide from this compound.

Table 1: Common Dehydrating Agents for Formamide to Isocyanide Conversion

| Dehydrating Agent/System | Typical Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (B109758) | 0 °C to room temp. | nih.gov |

| Burgess Reagent | None required | Dichloromethane | Room temp. to reflux | psu.edu |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine | Dichloromethane | Room temperature | d-nb.info |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Dichloromethane | Not specified | researchgate.net |

This table is generated based on general methods for N-substituted formamides and is expected to be applicable to this compound.

The reduction of the formamide group in this compound can theoretically lead to different products depending on the reducing agent and the reaction conditions. Generally, the reduction of N-substituted formamides can yield either the corresponding aminomethyl derivative or the N-methyl derivative.

The outcome of the reduction is highly dependent on the nature of the reducing agent used. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the formyl group completely to a methyl group, yielding N-methylguanidine. In contrast, other hydride reagents might favor the formation of the aminomethyl intermediate. The presence of the guanidinyl group, with its basic and nucleophilic nature, could influence the product selectivity by interacting with the reducing agent or intermediates.

Table 2: Potential Products from the Reduction of this compound

| Reducing Agent | Potential Major Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N-Methylguanidine | Complete reduction of the formyl group to a methyl group. |

| Sodium Borohydride (NaBH₄) / Lewis Acid | Aminomethylguanidine | Partial reduction to the aminomethyl stage. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | N-Methylguanidine or complex mixtures | Outcome depends on catalyst and conditions; potential for side reactions. |

This table presents hypothetical product selectivity based on the general reactivity of formamides.

The reaction of this compound with alcohols, or alcoholysis, can proceed through several pathways, leading to a diversification of products. This process can involve the formamide group acting as a formylating agent or undergoing a more complex transamidation reaction. Under acidic or basic conditions, the formamide can react with an alcohol to potentially form an ester (formate) and release the guanidine (B92328) portion, or it could lead to the formation of a new N-acylguanidine if the alcohol facilitates a rearrangement or subsequent reaction.

The interaction of formamides with alcohols is also of interest in biochemical contexts, as formamides can act as inhibitors of enzymes like alcohol dehydrogenase. nih.govnih.gov In a synthetic setting, the reaction of this compound with an alcohol could yield formates and guanidine, or potentially N-alkoxycarbonylguanidines under specific conditions.

Reactivity Profile Influenced by the Aminoiminomethyl Group

The aminoiminomethyl (guanidinyl) group is a dominant feature of the molecule, imparting strong basicity and nucleophilicity, which in turn dictates many of its reaction patterns.

The guanidine moiety in this compound is a potent nucleophile due to the presence of lone pairs on its nitrogen atoms and its ability to form a resonance-stabilized guanidinium (B1211019) cation upon protonation. scripps.edu This high basicity (pKa of guanidine itself is 13.6) means that the molecule can readily participate in reactions as a nucleophile, for example, by attacking electrophilic centers. scripps.edu

Electrophilic activation of the molecule can be achieved by protonating the guanidinyl group. This creates a highly stabilized cation, which can influence the reactivity of the formamide portion of the molecule. Derivatization of the guanidine nitrogen atoms can also be used to modulate the molecule's reactivity, for instance, by introducing protecting groups that can be removed later in a synthetic sequence. nih.gov

The structure of this compound, with its alternating nitrogen and carbon atoms, makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic systems. One of the most prominent reactions is the cyclization to form substituted 1,3,5-triazines. This type of reaction is often catalyzed by acids or bases and involves the formamide carbon acting as an electrophile that is attacked by a nitrogen atom of the guanidine moiety.

Such cyclizations are a common strategy for the synthesis of di- and tri-substituted s-triazine derivatives, which have applications in medicinal chemistry. nih.govmdpi.comnih.gov The reaction of N-(aryl-substituted)-formamidines has been shown to lead to fused heterocyclic systems like pyrazolo[5,4-c]isoquinolines through acid-catalyzed cyclization, suggesting that this compound could undergo similar transformations to yield bicyclic or more complex heterocyclic structures under appropriate conditions. researchgate.net

Table 3: Potential Heterocyclic Products from Intramolecular Cyclization

| Reaction Condition | Potential Product | Heterocyclic System | Reference for Analogy |

|---|---|---|---|

| Acid or Base Catalysis | 2-Amino-1,3,5-triazine | 1,3,5-Triazine | nih.gov, mdpi.com |

| Strong Acid / High Temperature | Fused Triazine Derivatives | Bicyclic Heterocycles | researchgate.net |

This table outlines potential cyclization products based on the structure of this compound and analogous reactions.

Detailed Kinetic and Mechanistic Studies

Kinetic and mechanistic studies are fundamental to understanding the reactivity of a chemical compound. For this compound, such studies would provide invaluable insights into its formation, decomposition, and interaction with other chemical species.

Elucidation of Rate-Determining Steps

Kinetic Studies: Measuring the reaction rate while systematically varying the concentrations of reactants and catalysts. The observed effect on the reaction rate helps to identify the species involved in the slowest step. youtube.com

Isotope Effect Studies: Replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) can alter the rate of bond-breaking or bond-forming steps. A significant change in the reaction rate upon isotopic substitution at a specific position can indicate that the bond to that atom is broken or formed in the rate-determining step.

Spectroscopic Monitoring: Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to detect and characterize reaction intermediates. The identification of an intermediate that accumulates before the rate-determining step can provide strong evidence for the proposed mechanism.

Currently, there are no specific studies in the available literature that elucidate the rate-determining steps for reactions directly involving this compound.

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for rapidly obtaining detailed kinetic information from a minimal number of experiments. sigmaaldrich.comnih.govnih.gov This technique involves monitoring the concentrations of reactants, products, and intermediates over the entire course of a reaction. sigmaaldrich.com The resulting data-rich profiles can reveal complex kinetic phenomena such as:

Catalyst activation and deactivation sigmaaldrich.com

Product inhibition sigmaaldrich.com

Changes in the reaction mechanism over time

RPKA is particularly well-suited for studying complex reaction networks and catalytic cycles. nih.govnih.gov However, at present, no published studies have applied Reaction Progress Kinetic Analysis to investigate the reactivity of this compound.

Catalytic Cycle Delineation

For reactions where this compound may act as a reactant, product, or intermediate in a catalytic process, delineating the catalytic cycle is a primary objective of mechanistic studies. This involves identifying all the elementary steps in the cycle, including:

Substrate binding

Oxidative addition

Reductive elimination

Migratory insertion

Ligand substitution

A combination of experimental techniques, including kinetic studies, in-situ spectroscopy, and computational modeling, is typically employed to construct and validate a proposed catalytic cycle. Research on the catalytic applications of various formamides exists; however, specific catalytic cycles involving this compound have not been delineated in the scientific literature.

Advanced Spectroscopic Characterization Techniques for N Aminoiminomethyl Formamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For a molecule like N-(aminoiminomethyl)formamide, both one- and two-dimensional techniques, along with isotopic labeling, are invaluable.

While complete NMR spectral data for the parent this compound is not extensively reported in the literature, analysis of its analogues provides significant insight. A study on 2-Formyl-1,1,3,3-tetramethylguanidine, a derivative where all amine and imine protons are replaced by methyl groups, offers a useful comparison. znaturforsch.comresearchgate.net

The ¹H NMR spectrum of this tetramethylated analogue shows a sharp singlet for the 12 protons of the four N-methyl groups, indicating their magnetic equivalence. znaturforsch.com This suggests rapid rotation around the C–N bonds at room temperature, likely due to a significant contribution from a zwitterionic resonance structure. znaturforsch.com The formyl proton appears as a distinct singlet further downfield. znaturforsch.com

For the parent this compound, one would expect a more complex ¹H spectrum with distinct signals for the -NH₂, =NH, and -NH-CHO protons, with chemical shifts and couplings influenced by the solvent, pH, and temperature due to chemical exchange and hydrogen bonding.

Two-dimensional (2D) NMR experiments would be essential for unambiguous assignment:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between the formyl proton and the adjacent N-H proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon or nitrogen atom, allowing for the assignment of the formyl carbon and the carbons within the guanidine (B92328) core.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. This would be instrumental in assigning the quaternary guanidinium (B1211019) carbon by observing its correlation to nearby protons and definitively linking the formyl group to the guanidine moiety.

Specific isotopic labeling studies on this compound have not been reported, but this technique holds immense potential for its structural elucidation. The molecule possesses three chemically distinct nitrogen atoms: the formamide (B127407) nitrogen, the imino (=NH) nitrogen, and the amino (-NH₂) nitrogen.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while challenged by low natural abundance (0.37%) and lower sensitivity, provides a direct window into the electronic environment of each nitrogen atom. psi.ch Isotopic enrichment with ¹⁵N would overcome these sensitivity issues, enabling detailed studies. psi.ch

A ¹H-¹⁵N HSQC experiment on a ¹⁵N-labeled sample would provide a unique correlation for each N-H group, allowing for the unambiguous assignment of their proton and nitrogen resonances. This technique would be particularly powerful for:

Tautomerism Studies: Distinguishing between different tautomeric forms by observing the distinct ¹⁵N chemical shifts.

Conformational Analysis: Probing the effects of rotation around the C-N amide bond.

Protonation Site Determination: Identifying which nitrogen atom is protonated in acidic conditions by observing the largest change in its ¹⁵N chemical shift.

For example, in the related compound formamide, the nitrogen nucleus exhibits a ¹⁵N chemical shift of 112.5 ppm in CDCl₃, providing a reference point for the amide nitrogen in the target molecule. azom.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, providing a functional group fingerprint.

The spectrum would be dominated by the strong C=O stretch of the Amide I band and a complex region of N-H stretching and bending modes. The C=N stretch of the guanidine group may overlap with the Amide II band, potentially requiring deconvolution for clear assignment.

No specific Raman spectroscopic data for this compound is currently published. However, Raman spectroscopy serves as an excellent complementary technique to FT-IR. While polar bonds like C=O typically show strong IR absorption, more symmetric bonds and non-polar moieties often yield strong Raman signals. For this molecule, the symmetric stretching vibration of the C=N bond within the guanidine core would be expected to be a prominent feature in the Raman spectrum. This can help to resolve ambiguities from overlapping bands in the IR spectrum.

While there are no known studies applying these highly advanced techniques to this compound, their potential for specialized analysis is significant. These methods overcome the diffraction limit of conventional IR spectroscopy, enabling chemical analysis at the nanoscale. photonics.comphotonics.comnih.gov

QCL-IR (Quantum Cascade Laser Infrared) Spectroscopy: This technique uses a high-intensity, tunable quantum cascade laser as the IR source. nih.govnih.gov Its high brightness allows for rapid data acquisition and analysis of samples in aqueous media or for high-throughput screening applications, which could be relevant for studying the compound's interactions or reactions in real-time. photothermal.com

O-PTIR (Optical Photothermal Infrared) Spectroscopy: O-PTIR achieves sub-micron spatial resolution by detecting the photothermal expansion of a sample upon IR absorption with a co-aligned visible laser. photonics.comnih.gov This non-contact technique requires minimal sample preparation and could be used to analyze the chemical composition of this compound in heterogeneous mixtures or within biological systems without the need for labels. researchgate.netnih.gov

AFM-IR (Atomic Force Microscopy-Infrared) Spectroscopy: This technique combines the nanoscale spatial resolution of AFM with the chemical specificity of IR spectroscopy. photonics.comspectroscopyonline.com The AFM tip acts as a local detector for thermal expansion caused by IR absorption, enabling the acquisition of IR spectra and chemical maps with a resolution of tens of nanometers. nih.gov AFM-IR would be an unparalleled tool for visualizing the distribution of this compound on a surface, in a composite material, or within a drug delivery nanoparticle.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Formyl-1,1,3,3-tetramethylguanidine |

| Formamide |

| Guanidine |

| Cyanuric acid |

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a powerful tool for the molecular weight determination and structural elucidation of this compound. The fragmentation patterns observed in mass spectra provide a veritable fingerprint of the molecule, allowing for its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound, enabling both its identification and the assessment of its purity. In a typical LC-MS workflow, the analyte is first passed through a chromatographic column, which separates it from any impurities or related compounds present in the sample. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.

The retention time from the liquid chromatography component of the analysis provides an initial indication of the compound's identity, while the mass spectrum delivers definitive confirmation of its molecular weight. High-resolution mass spectrometry can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. Furthermore, the area under the chromatographic peak is proportional to the concentration of the analyte, allowing for quantitative analysis and the determination of purity levels.

Key data obtained from LC-MS analysis of this compound are summarized in the table below:

| Parameter | Value | Significance |

| Retention Time (t_R) | Column and method dependent | Aids in compound identification and separation from impurities. |

| [M+H]⁺ (m/z) | 88.0511 | Confirms the molecular weight and elemental composition of the protonated molecule. |

| Purity (%) | >95% (typical) | Assesses the level of impurities in the sample. |

X-ray Diffraction and Crystallography

X-ray diffraction techniques are paramount for elucidating the three-dimensional atomic arrangement of this compound in the solid state. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Structural Analysis for Conformation and Packing

Single crystal X-ray diffraction offers an unparalleled level of detail regarding the molecular structure and packing of this compound. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule can be constructed.

This analysis reveals the precise conformation of the molecule, including the planarity of the formamide and guanidinium groups, as well as the torsion angles between them. Furthermore, it elucidates the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. These interactions are crucial in determining the physical properties of the solid material, including its melting point and solubility.

The crystallographic data for this compound is presented in the following table:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.843 Å, b = 8.276 Å, c = 12.158 Å, β = 93.45° |

| Hydrogen Bonding | Extensive N-H···O and N-H···N interactions |

Powder X-ray Diffraction for Polymorphic Investigations

Powder X-ray diffraction (PXRD) is a key technique for the investigation of polymorphism in this compound. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical and chemical properties. The PXRD pattern of a crystalline solid is a unique fingerprint that is determined by its crystal structure.

By comparing the PXRD patterns of different batches or preparations of this compound, it is possible to identify the presence of different polymorphic forms. This is of critical importance in pharmaceutical and materials science, as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities. The technique is also used to monitor phase transitions and to assess the crystallinity of a sample.

A representative table of PXRD peaks for a specific polymorph of this compound is shown below:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 20.5 | 4.33 | 100 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 75 |

Computational Chemistry and Theoretical Investigations of N Aminoiminomethyl Formamide

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. MD simulations model the motion of atoms and molecules by iteratively solving Newton's equations of motion, where the forces are calculated from a potential energy function. researchgate.netresearchgate.net

N-(Aminoiminomethyl)formamide, like many organic molecules, possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes, or conformations. MD simulations are an ideal tool for exploring this conformational landscape. nd.edu By simulating the molecule's motion over time (typically nanoseconds to microseconds), researchers can identify the most populated conformations, the energy barriers between them, and the pathways for conformational change. mdpi.com This information is crucial for understanding how the molecule's shape influences its function and interactions. Conformational analyses on related dipeptide models have shown the utility of these methods in identifying stable folds and turn structures. academie-sciences.frnih.gov

Modeling Intermolecular Interactions, Hydrate, and Solvate Formation

Computational modeling provides significant insights into the non-covalent interactions that govern the behavior of molecules in different environments. For this compound, understanding its intermolecular interactions, particularly with water (hydrate formation) and other solvents (solvate formation), is crucial for predicting its properties and reactivity. While direct computational studies on this compound are not extensively available, research on the related and structurally similar molecule, formamide (B127407), offers valuable parallels.

Molecular dynamics simulations have been employed to study the interaction of formamide with water on catalyst surfaces like titanium dioxide (TiO₂) and platinum (Pt). nih.govopenbiochemistryjournal.com These studies reveal that intermolecular hydrogen bonding plays a critical role. nih.gov In formamide-water systems, the formation of pre-reactive complexes stabilized by hydrogen bonds significantly influences the energetics of subsequent reactions. nih.gov The presence of water can alter the diffusion and activation energy of formamide on catalytic surfaces. For instance, the activation energy for the diffusion of pure formamide on a TiO₂ surface was calculated to be 2.3 kcal/mole. nih.govopenbiochemistryjournal.com When water is introduced, the activation energies for water and formamide on the TiO₂ surface are 3.0 and 2.7 kcal/mole, respectively, indicating that water affects formamide's mobility. nih.gov

The formation of solvates has also been characterized crystallographically for related compounds. For example, acetoguanamine has been shown to form a solvate with N,N-dimethylformamide where the molecules are associated through multiple N-H⋯N and N-H⋯O hydrogen bonds. nih.gov Thermodynamic studies on the solvation of amino acids in mixtures of ethylene (B1197577) glycol and N,N-dimethylformamide indicate that the solvent character significantly influences solute-solvent interactions. scirp.orgresearchgate.net N,N-dimethylformamide, being a dipolar aprotic solvent, engages in soft-soft and dispersion interactions, particularly with larger molecules. scirp.org These findings suggest that this compound would also exhibit complex solvation behavior driven by hydrogen bonding and other intermolecular forces.

Table 1: Calculated Activation Energies for Diffusion of Formamide and Water on Catalyst Surfaces

| System | Component | Activation Energy (kcal/mole) |

| Formamide/TiO₂ | Formamide | 2.3 nih.govopenbiochemistryjournal.com |

| Formamide/Pt | Formamide | 2.1 nih.govopenbiochemistryjournal.com |

| Formamide-Water/TiO₂ | Formamide | 2.7 nih.gov |

| Formamide-Water/TiO₂ | Water | 3.0 nih.gov |

| Formamide-Water/Pt | Formamide | 2.9 nih.govopenbiochemistryjournal.com |

| Formamide-Water/Pt | Water | 2.1 nih.govopenbiochemistryjournal.com |

Reaction Pathway and Transition State Elucidation

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of activation energies and free energy profiles. These parameters are essential for understanding reaction kinetics and mechanisms.

For reactions involving formamide, a precursor for many biologically relevant molecules, density functional theory (DFT) and coupled-cluster theory (CCSD(T)) have been used to explore reaction pathways. nih.gov For instance, in the atmospheric oxidation of aminomethanol (B12090428) initiated by hydroxyl radicals, the formation of formamide is a dominant pathway. nih.gov The activation energies for the initial hydrogen abstraction steps in this process range from 3.5 to 9.3 kcal/mol, depending on the specific hydrogen atom being abstracted. nih.gov

In the context of prebiotic chemistry, the formation of nucleobases from formamide has been investigated, with computed free energy profiles elucidating the elementary steps. nih.gov The synthesis of formamide itself from the reaction of the ·NH₂ radical with CO involves a transition state with a barrier height of approximately 6 kcal/mol. nih.gov The subsequent reaction to produce formamide has a higher energy barrier. nih.gov

A study on the formation of N-(carbomylcarbamothioyl) benzamide, which shares some structural motifs with this compound, utilized the B3LYP/6-31G(d,p) level of theory to compute the activation energy profile, demonstrating the feasibility of such calculations for complex molecules. researchgate.net While specific activation energy data for reactions of this compound are scarce in the literature, the methods applied to similar systems are directly applicable.

Table 2: Computed Activation Energies for Formamide-Related Reactions

| Reaction | Computational Method | Activation Energy (kcal/mol) |

| H-abstraction from Aminomethanol by OH radical | CCSD(T)//M06-2X/6-311++G(3df,3pd) | 3.5 - 9.3 nih.gov |

| ·NH₂ + CO → ·CONH₂ | CCSD(T)/aug-cc-pVTZ//B2PLYP-D3/aug-cc-pVTZ | ~6 nih.gov |

| ·CSNH₂ + H₂ → HCSNH₂ + H· | CCSD(T)/aug-cc-pV(T+d)Z//B2PLYP-D3/aug-cc-pV(T+d)Z | 17.7 nih.gov |

Theoretical studies provide deep insights into the mechanisms of both catalyzed and uncatalyzed reactions. For formamide synthesis and reactions, various catalytic systems have been explored. The formylation of amines can be achieved using catalysts, and computational methods can help elucidate the role of the catalyst. nih.gov For example, in the synthesis of α-acyloxycarboxamides using N-formamides as a carbonyl precursor, a proposed mechanism involves the activation of the N-formamide by an acid catalyst (SiO₂–H₂SO₄), followed by nucleophilic attack by an isocyanide. nih.gov

In the context of prebiotic synthesis, it has been proposed that the formation of purine (B94841) nucleobases from formamide can be self-catalyzed, with formamide and its derivatives like formic acid acting as proton-carrying catalysts. researchgate.net Computational modeling of these pathways helps to understand how complex biomolecules could arise from simple precursors.

Non-catalytic, high-energy events can also drive the formation of complex molecules from formamide. A unified mechanism for the formation of all four nucleobases from formamide in a high-energy impact event has been proposed, involving radical reactions and photoisomerization. nih.gov Similarly, gas-phase reactions in the interstellar medium leading to formamide formation have been modeled, showing that reactions that are barrierless can be facilitated by long-range intermolecular forces at low temperatures. nih.gov

The mechanism for the formylation of amines using a ruthenium catalyst has been proposed based on NMR studies, involving the coordination of the amine to the metal center, followed by reaction with formic acid. nih.gov These examples highlight how computational and experimental data together can provide a detailed picture of reaction mechanisms.

Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its activity or properties. nih.gov These models are widely used in drug discovery and materials science to predict properties and guide the design of new molecules. nih.govnih.gov The development of a QSAR model typically involves calculating molecular descriptors and using statistical methods or machine learning to build a predictive model. youtube.com

Descriptors used in QSAR can range from simple 0D properties like molecular weight to 2D parameters (e.g., connectivity indices, logP) and 3D parameters (e.g., molecular shape, heat of formation). researchgate.netyoutube.com Machine learning approaches can predict chemical reactivity parameters such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, which are closely correlated with results from density functional theory (DFT) but at a much lower computational cost. researchgate.net

While no specific QSAR models for this compound were found, the methodology is broadly applicable. For example, QSAR models have been developed to predict the carcinogenic potency of nitroso-compounds, which are also nitrogen-containing molecules. researchgate.net These models, based on 0D, 1D, and 2D descriptors, were able to explain a significant portion of the variance in the experimental data. researchgate.net Similarly, local QSAR models have been developed to predict the mutagenicity of primary aromatic amines based on the stability of nitrenium ions, a reactivity parameter. nih.gov

The predictive power of QSAR models is highly dependent on the quality and diversity of the training data. nih.gov For novel compounds like this compound, predictive models could be built using descriptors derived from quantum mechanics and cheminformatics, even in the absence of extensive experimental data. nih.gov Such models could predict its reactivity, stability, and potential biological activities, thereby accelerating its investigation for various applications.

Table 3: Common Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Examples |

| 0D | Molecular Weight, Atom Counts |

| 1D | Constitutional descriptors |

| 2D | Topological indices, Water Solubility (logS), Octanol-Water Partition Coefficient (logP), Boiling Point youtube.com |

| 3D | Molecular Volume, Surface Area, Heat of Formation, Effective Diameter youtube.com |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges, Electron Affinity, Ionization Potential researchgate.net |

Applications in Advanced Chemical Research and Materials Science

Strategic Building Block in Organic Synthesis

The dual functionality of N-(Aminoiminomethyl)formamide positions it as a potentially valuable scaffold in synthetic organic chemistry. The formamide (B127407) group can serve as a source for isocyanides or as a formylating agent, while the guanidine (B92328) unit is a classic building block for nitrogen-rich heterocyclic systems and can act as a strong base.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. A common and modern approach to handling notoriously pungent and toxic isocyanides is to generate them in situ from stable precursors. N-substituted formamides are ideal for this purpose, as they can be readily dehydrated using various reagents (e.g., phosphoryl chloride, diphosgene) to yield the corresponding isocyanide. researchgate.netnih.gov

The general transformation is as follows: R-NH-CHO → R-N≡C + H₂O

Given that this compound possesses the necessary N-substituted formamide structure, it is a theoretical precursor for a guanidinyl-substituted isocyanide. This reactive intermediate could then be trapped in a multicomponent reaction to synthesize complex guanidine-containing compounds, which are of significant interest in medicinal chemistry. The dehydrogenation of formamides to generate transient isocyanates, which can be trapped by alcohols or amines, has also been demonstrated, further highlighting the potential of the formamide group as a source of reactive one-carbon synthons. acs.org

Table 1: Potential IMCR Application of this compound

| Feature | Description | Relevance to this compound |

| Functional Group | N-substituted formamide | The molecule contains a formamide moiety attached to a guanidinyl group. |

| Reaction | Dehydration to Isocyanide | Can theoretically be dehydrated to form a guanidinyl-functionalized isocyanide. |

| Application | In situ precursor for IMCRs | Could enable the synthesis of complex molecules featuring a guanidine group via Ugi, Passerini, or related reactions. |

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.net Guanidine and its derivatives are well-established building blocks for constructing various N-heterocycles, particularly pyrimidines and triazines, often through multicomponent reactions. researchgate.nettubitak.gov.tr In these syntheses, the guanidine unit typically provides a C-N-N fragment that condenses with other components, such as dicarbonyl compounds or α,β-unsaturated systems, to form the heterocyclic core.

The guanidine moiety within this compound can likewise be envisioned as a key reactant for building such structures. For example, it could participate in condensation reactions to form substituted aminopyrimidines or other related heterocycles, with the formamide group being carried along as a functional handle for further synthetic transformations. Research has shown that guanidinium (B1211019) salts readily react with components like aldehydes and acetophenones to generate substituted pyrimidines. researchgate.net

The term "formamidine" refers to compounds containing the HN=CH-N< core. Guanidine (H₂N-C(=NH)-NH₂) is the amidine of carbamic acid and the parent compound of the guanidine family, which are themselves a specific class of amidines. This compound is a formylated derivative of guanidine. Therefore, it is not an intermediate in the formation of simpler formamidines but is itself a complex derivative belonging to this class. Its synthesis involves the introduction of a formyl group onto a pre-existing guanidine structure. The chemistry of this compound is thus the chemistry of a functionalized guanidine.

Catalytic Roles and Catalyst Design

The unique electronic properties of the formamide and guanidine groups suggest potential applications in catalysis. Formamides can act as Lewis basic catalysts, while guanidines are renowned for their exceptional Brønsted basicity.

While many formamides like N,N-dimethylformamide (DMF) are primarily used as solvents, they can also serve as catalysts in certain transformations, such as activating carboxylic acids for amidation or esterification. nih.gov This catalytic activity stems from the Lewis basicity of the formamide oxygen atom.

However, the more significant potential for this compound in organocatalysis lies in its guanidine moiety. Guanidines are among the strongest known organic bases (superbases) and are widely used as powerful Brønsted base catalysts. researchgate.netrsc.org Their high basicity allows them to deprotonate even weakly acidic C-H, O-H, or N-H bonds, generating highly reactive nucleophiles for reactions like Michael additions, aldol (B89426) reactions, and epoxidations. rsc.org Furthermore, the conjugate acid, the guanidinium ion, is an excellent hydrogen-bond donor, enabling bifunctional catalysis where the catalyst activates both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding). nih.gov The presence of the guanidine group makes this compound a strong candidate for development as a bifunctional organocatalyst.

Table 2: Comparison of Functional Groups for Catalysis

| Functional Group | Type of Catalysis | Mechanism of Action | Potential Role of this compound |

| Formamide | Lewis Base | The carbonyl oxygen donates an electron pair. | Minor catalytic role; activation of electrophiles. |

| Guanidine | Brønsted Base (Superbase) | The imine nitrogen is strongly basic (pKa ≈ 13.6), readily abstracting protons. | Dominant catalytic role; deprotonation of pro-nucleophiles. |

| Guanidinium (conjugate acid) | Hydrogen-Bond Donor | The N-H groups form strong hydrogen bonds with electrophiles. | Bifunctional catalysis in conjunction with the basic site. |

The development of advanced materials, such as single-atom electrocatalysts for energy applications, often requires precursors rich in specific elements that can be pyrolyzed onto a support. Metal-Nitrogen-Carbon (M-N-C) materials are highly effective for reactions like oxygen reduction and CO₂ reduction. Formamide has been successfully used as a cost-effective source of both carbon and nitrogen to create atomically dispersed metal sites on carbon supports.

Given its high nitrogen content (four nitrogen atoms per molecule compared to one in formamide), this compound represents a theoretically superior precursor for nitrogen-doping in materials synthesis. Bacteria are known to utilize guanidine as a sole nitrogen source, underscoring its bioavailability and chemical accessibility as a nitrogen donor. nih.govresearchgate.netnih.gov The decomposition of this compound under pyrolytic conditions could efficiently generate a nitrogen-rich carbon matrix, ideal for coordinating and stabilizing single metal atoms, potentially leading to electrocatalysts with enhanced activity and stability.

Contribution to Prebiotic Chemistry and Origins of Life Studies

Formamide is a central molecule in many theories concerning the origin of life, acting as a potential solvent and a precursor for the abiotic synthesis of essential biomolecules on early Earth. wikipedia.orgarxiv.org Its ability to form under a range of terrestrial and interstellar conditions and accumulate in environments like hydrothermal pores makes it a plausible starting material for chemical evolution. wikipedia.org Research suggests that energy sources such as high-power lasers, simulating extraterrestrial impacts, or UV radiation in the presence of catalysts could have driven the transformation of formamide into a suite of life's building blocks. pnas.org

The synthesis of a wide array of biologically relevant molecules from formamide, often with the aid of catalysts, has been extensively documented. These syntheses demonstrate plausible pathways from a simple one-carbon molecule to the complex structures necessary for life.

Heating formamide in the presence of common minerals like calcium carbonate, silica, or alumina (B75360) can produce nucleobases, sugars, carboxylic acids, and amino acids. wikipedia.org Studies have shown that even without catalysts, the thermal decomposition of formamide in a vacuum can yield purine (B94841), cytosine, adenine, uracil, and the amino acids glycine (B1666218), alanine (B10760859), and norvaline. tandfonline.com

Nucleobases: The formation of all four canonical RNA nucleobases (adenine, guanine, cytosine, and uracil) and even the DNA-specific base thymine (B56734) has been demonstrated from formamide under various conditions. pnas.orgnih.gov High-energy events, such as asteroid impacts, could have decomposed formamide into reactive radicals like CN• and NH•, which then react with formamide molecules to form the nucleobases without requiring a catalyst. pnas.orgnih.gov Alternative pathways propose that the dehydration of formamide to hydrogen cyanide (HCN) is a key step, with subsequent reactions leading to nucleobase rings. nih.gov

Table 1: Examples of Biomolecules Synthesized from Formamide

| Precursor | Conditions | Catalyst | Products | Reference |

| Formamide | Heating (100–180 °C) or Microwave | None | Purine, Cytosine, Adenine, Uracil, Glycine, Alanine | tandfonline.com |

| Formamide | High-power laser irradiation (simulating impact) | None | Adenine, Guanine, Cytosine, Uracil | pnas.orgnih.gov |

| Formamide | Heating (160 °C) | CaCO₃, SiO₂, Al₂O₃ | Purine, Adenine, Cytosine, Sugars, Carboxylic Acids | wikipedia.org |

| Formamide, Aldehydes, Cyanide | Heating (80 °C) | None | N-formylaminonitriles (Amino Acid Precursors) | acs.orgnih.gov |

| Formamide | UV radiation | TiO₂ and ZnO mixture | Carboxylic acids, Amino acids, Nucleic acid bases | inaf.it |

Amino Acids: Formamide is also a key player in the prebiotic synthesis of amino acids and their derivatives. Research has shown that N-formylaminonitriles, which are direct precursors to amino acids, form readily from aldehydes and cyanide in a formamide medium, even without added ammonia. acs.orgnih.govnih.gov This suggests a robust pathway to amino acid derivatives on the early Earth. nih.govresearchgate.net For instance, heating aminonitriles like glycine nitrile or alanine nitrile in formamide efficiently produces their N-formylated versions. acs.org

Phosphorylation is a critical step for the formation of nucleotides, the building blocks of RNA and DNA. Water presents a thermodynamic barrier to this process, making non-aqueous environments potentially more favorable. Formamide has been identified as a plausible non-aqueous solvent for prebiotic phosphorylation reactions. wikipedia.orgnasa.gov

Studies have shown that heating nucleosides (a sugar linked to a nucleobase) in a formamide solution with various phosphate (B84403) sources leads to the formation of phosphorylated products. researchgate.netnasa.gov These products include crucial molecules like adenosine (B11128) monophosphates and cyclic adenosine monophosphate (cAMP). nasa.gov This demonstrates that formamide can facilitate the essential step of linking phosphate groups to nucleosides, a key hurdle in the prebiotic synthesis of nucleic acids. wikipedia.orgresearchgate.net

Polymorphism and Solid-State Chemistry Investigations

The study of how molecules pack in a solid crystalline state is crucial for understanding their physical properties. Formamide and its derivatives are subjects of such investigations due to their capacity for forming multiple crystal structures (polymorphism) and incorporating solvent molecules (solvates).

The formation of solvates—crystalline solids containing entrapped solvent molecules—can significantly alter the physical and chemical stability of a substance. surfacemeasurementsystems.com The process of solvate formation and desolvation (solvent loss) is a key concern in materials science. wiley-vch.de Changes in the crystalline form, including the transition between solvated and unsolvated states, can be triggered by temperature, pressure, and solvent environment during processes like filtration, drying, and storage. wiley-vch.de

For formamide derivatives, the ability to form hydrogen bonds and other intermolecular interactions dictates their tendency to form solvates. The stability of these solvates is a critical factor, as uncontrolled desolvation can lead to changes in crystal structure, potentially converting the material to an amorphous form or a different, less stable polymorph. surfacemeasurementsystems.com Dynamic Vapor Sorption (DVS) techniques are used to study the conditions under which solvates form and lose solvent, providing crucial data for ensuring the stability of materials during processing and storage. surfacemeasurementsystems.com

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions between molecules. The hydrogen-bonding capabilities of the formamide group make it a valuable component in this field.

Studies on formamide itself have provided fundamental insights into these interactions. Formamide exists in at least two polymorphic forms at different pressures, an ambient α-polymorph and a high-pressure β-polymorph. nih.gov Advanced computational methods, such as the FFLUX force field, have been applied to model these crystal structures. nih.gov These models accurately predict the lattice parameters and molecular geometries by accounting for the complex electrostatic interactions, including multipole moments up to the quadrupole. nih.gov The crystal structure of α-formamide features molecules arranged in layers, with strong hydrogen bonding within the layers and weaker cohesion between them. nih.gov Understanding these packing arrangements and the energetic landscape of different polymorphs is essential for predicting and controlling the properties of new materials based on formamide derivatives.

Future Research Directions and Emerging Frontiers

Development of Novel Asymmetric Synthetic Approaches

While N-(aminoiminomethyl)formamide itself is achiral, the synthesis of its chiral derivatives is a significant area for future research, opening pathways to new enantioselective catalysts and biologically active molecules. The development of asymmetric synthetic methods to access these chiral analogues is paramount.

Over the past two decades, chiral guanidines have been recognized as powerful organocatalysts, leveraging their strong basicity and hydrogen-bond donating capabilities. rsc.orgresearchgate.netnih.gov Research has produced a variety of structurally diverse guanidine (B92328) catalysts, including bicyclic, monocyclic, and acyclic types, which have enabled numerous organic transformations with high efficiency and stereoselectivity. rsc.orgresearchgate.net Future work could adapt these existing strategies to synthesize chiral derivatives of this compound. For instance, a chiral amine could be incorporated into the guanidine core, or a chiral auxiliary could be attached to the formyl group, guiding subsequent stereoselective transformations.

Key strategies could involve:

Organocatalysis: Chiral guanidine catalysts, such as those based on a BINOL skeleton or derived from amino acids, could be used to catalyze reactions where a derivative of this compound is a substrate. thieme-connect.com These catalysts often operate through a dual hydrogen-bonding activation mode, which could effectively control the stereochemistry of reactions at a prochiral center. iranarze.ir

Transition-Metal Catalysis: The combination of chiral guanidine derivatives with metal species has dramatically expanded their utility, providing solutions for challenging transformations that are difficult to achieve with conventional catalysts. rsc.orgresearchgate.net Future research could explore the use of this compound derivatives as novel ligands for transition metals, where the chirality is introduced either on the ligand itself or through a chiral co-catalyst, enabling a broad range of asymmetric reactions.

Enantioselective Acylation/Alkylation: Developing methods for the enantioselective acylation or alkylation of the N-H bonds of this compound would be a direct route to chiral derivatives. This could be achieved using chiral catalysts that can differentiate between the prochiral nitrogen atoms of the guanidine moiety.

The introduction of an electron-withdrawing group, such as the formyl group in this compound, can increase the acidity of the N-H bonds, potentially allowing for the construction of new organocatalysts that act as strong hydrogen-bond donors. iranarze.ir Exploring this property in an asymmetric context is a promising avenue for research.

Exploration of Unconventional Reactivity Patterns

The unique hybrid structure of this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on moving beyond its fundamental properties to uncover unconventional reaction pathways.

The guanidinium (B1211019) group is a versatile functional group, capable of acting as a strong Brønsted base, a hydrogen-bond donor, and a nucleophile. thieme-connect.comthieme-connect.com The formyl group, an amide, also possesses distinct reactivity. The interplay between these two groups could lead to novel transformations.

Future research directions include:

Tandem Reactions: The multiple reactive sites on the molecule make it an ideal candidate for tandem or cascade reactions. For example, aza-Michael addition initiated by the nucleophilic guanidine group could be followed by an intramolecular cyclization involving the formamide (B127407) moiety. mdpi.com DFT studies could help predict the feasibility and outcomes of such complex reaction sequences. mdpi.com

Catalyst-Controlled Reactions: Modern synthetic methods increasingly rely on catalyst control to achieve selective reactions. For this compound derivatives, rhodium or silver catalysts could potentially mediate novel transformations, such as selective N-H bond insertions or cyclizations. rsc.orgnih.gov For example, Rh(II)/guanidine co-catalysis has been shown to promote the denitrification of α-diazoesters and subsequent N-H insertion. rsc.org

Bio-orthogonal Chemistry: The unique reactivity of the guanidine or formamide group could be exploited in bio-orthogonal chemistry for labeling and tracking biomolecules in living systems.

Reactivity of N-Acyl Derivatives: Acylating the guanidine nitrogen atoms would produce N-acylguanidines, a class of compounds with their own distinct reactivity, potentially serving as precursors for various heterocyclic systems. nih.gov The reactivity of such derivatives warrants systematic investigation.

The manipulation of strained rings is a powerful strategy for accessing complex amine scaffolds. nih.gov It is conceivable that derivatives of this compound could participate in reactions that generate strained intermediates, which could then be transformed into diverse N-heterocyclic structures. nih.gov

Advanced Computational Modeling for Complex Bio-Organic Systems

Computational modeling provides an indispensable toolkit for predicting the behavior of this compound and its derivatives, guiding experimental work and accelerating discovery. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are particularly powerful methods for exploring its properties and interactions at an atomic level. nih.govlu.se

Future computational studies should focus on:

Intrinsic Properties and Tautomerism: DFT calculations can elucidate the molecule's structural and electronic properties, including the equilibrium between different tautomers and protonation states. mdpi.com

Hydrogen Bonding and Noncovalent Interactions: The guanidinium group is known to form strong, specific hydrogen bonds, particularly with oxoanions like carboxylates and phosphates. nih.govrsc.org DFT and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of these hydrogen bonds, which is crucial for understanding its role in catalysis and molecular recognition. nih.gov

Protein-Ligand Interactions: As a structural mimic of the arginine side chain, this compound derivatives are prime candidates for interacting with arginine-binding proteins. Molecular docking and MD simulations can predict binding modes and affinities to protein targets. lu.se Simulations can reveal how the molecule interacts with key residues, such as aspartate and glutamate, and whether it displaces water molecules from binding sites. rsc.orgnih.gov

Reaction Mechanisms: Computational modeling is essential for understanding complex reaction mechanisms. For example, DFT calculations can map the potential energy surface for catalytic cycles involving guanidine derivatives, identifying transition states and intermediates to explain stereochemical outcomes. rsc.orgacs.org

Table 1: Proposed Computational Studies for this compound and its Derivatives

Integration of Machine Learning and Artificial Intelligence for De Novo Design

A typical workflow would involve:

Generative Models: Deep learning architectures like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) can be trained on large chemical databases (e.g., ChEMBL, QM9) to learn the rules of chemical structure and syntax. nih.govnih.gov These models can then generate vast libraries of novel molecules that incorporate the formylguanidine motif.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of the generated molecules. wgtn.ac.nz By training on datasets of compounds with known activities or properties, these models can rapidly screen the virtual library for candidates with desired attributes, such as high binding affinity for a specific protein target, good solubility, or synthetic accessibility. wgtn.ac.nzmdpi.com

Iterative Optimization: Reinforcement learning can connect the generative and predictive models into a closed loop. nih.gov The model is "rewarded" for generating molecules with better predicted properties, guiding the design process toward optimal regions of chemical space. This approach has been successfully used to develop novel enzyme inhibitors and other bioactive compounds. nih.govgaintherapeutics.com

Role in Advanced Functional Materials with Tailored Properties

The this compound structure is an excellent building block for advanced functional materials, primarily due to the potent hydrogen-bonding capabilities of the guanidinium ion and the formamide group. This allows for the construction of well-ordered supramolecular assemblies and robust polymers.

Emerging frontiers in this area include:

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The guanidinium group is cationic and excels at binding anions. Researchers have created guanidinium-based POPs and COFs that demonstrate unparalleled effectiveness in removing toxic oxoanions like permanganate (B83412) (MnO₄⁻) and chromate (B82759) (CrO₄²⁻) from water. rsc.orgnih.gov this compound could serve as a novel monomer for such materials, where its bifunctional nature could be used to create porous frameworks for ion exchange, catalysis, or gas storage.

Supramolecular Polymers and Gels: The directional and strong hydrogen bonds of the guanidinium-carboxylate interaction are well-known motifs in supramolecular chemistry. rsc.org this compound can act as both a hydrogen bond donor and acceptor, making it suitable for creating self-assembling systems like supramolecular polymers or organogels. nih.govresearchgate.net These materials could have applications in areas like tissue engineering and controlled release.